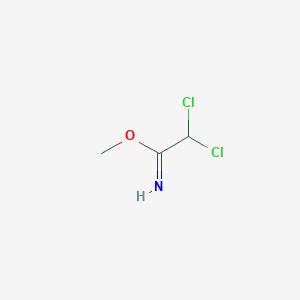![molecular formula C4H8N2S2 B12550909 1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole CAS No. 145547-85-9](/img/structure/B12550909.png)
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, potassium thiocyanate, and phenylthiosemicarbazide . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparaison Avec Des Composés Similaires
1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A simpler structure with similar biological activities but different chemical properties.
1,2,4-Thiadiazole: Another isomer with distinct reactivity and applications.
1,3,4-Oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that are not observed in its analogs .
Propriétés
Numéro CAS |
145547-85-9 |
|---|---|
Formule moléculaire |
C4H8N2S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
1,3,5,7-tetrahydro-[1,3,4]thiadiazolo[3,4-c][1,3,4]thiadiazole |
InChI |
InChI=1S/C4H8N2S2/c1-5-2-8-4-6(5)3-7-1/h1-4H2 |
Clé InChI |
STIOMZDJYZTBFK-UHFFFAOYSA-N |
SMILES canonique |
C1N2CSCN2CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



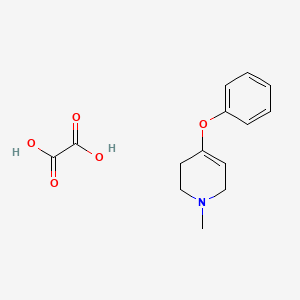
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
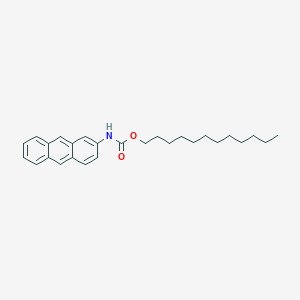
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
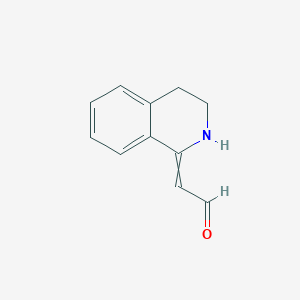

![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
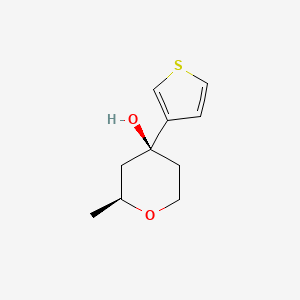
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
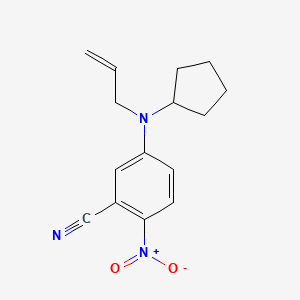
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

